molecular formula C7H4BrN3O2 B060328 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione CAS No. 168123-82-8

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Cat. No.: B060328
CAS No.: 168123-82-8
M. Wt: 242.03 g/mol
InChI Key: SMQUNTGAPNGDHP-UHFFFAOYSA-N
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Description

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that contains both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the bromination of pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.

Scientific Research Applications

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
  • 7-Fluoropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
  • 7-Iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Uniqueness

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. Additionally, the bromine atom can enhance the compound’s biological activity by affecting its interaction with molecular targets.

Properties

IUPAC Name

7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-7(13)6(12)10-4/h1-2H,(H,10,12)(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQUNTGAPNGDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352471
Record name 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168123-82-8
Record name 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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